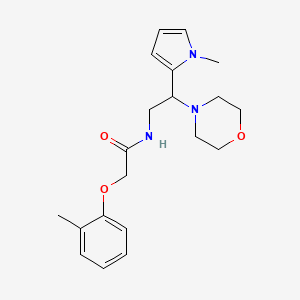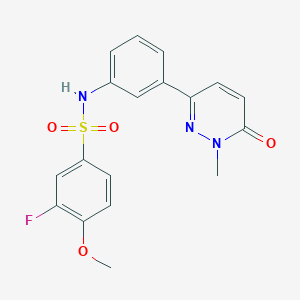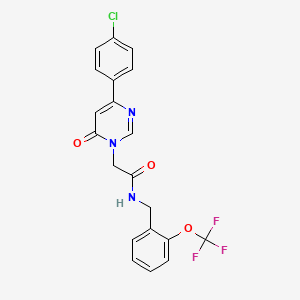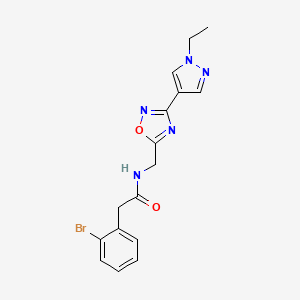
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide, also known as MPEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPEDA belongs to the class of compounds known as acetamides and has been found to exhibit promising biological activities such as anti-inflammatory, analgesic, and anti-tumor effects. In
作用機序
The mechanism of action of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide is not fully understood. However, it has been proposed that N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide exerts its biological activities by modulating various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has been found to exhibit various biochemical and physiological effects such as:
1. Inhibition of pro-inflammatory cytokine release: N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo.
2. Inhibition of pain transmission: N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has been found to inhibit the release of substance P, a neuropeptide involved in pain transmission.
3. Induction of apoptosis: N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has been shown to induce apoptosis in various cancer cell lines by activating caspase-3 and caspase-9.
実験室実験の利点と制限
The advantages of using N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide in lab experiments include its low toxicity, high solubility in water and organic solvents, and its ability to modulate various signaling pathways. However, some of the limitations of using N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide in lab experiments include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the research on N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide. Some of these include:
1. Development of novel analogs: The synthesis of novel analogs of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide with improved biological activities and reduced toxicity could provide new avenues for the treatment of various diseases.
2. Mechanistic studies: Further mechanistic studies could help to elucidate the exact mechanism of action of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide and its analogs.
3. In vivo studies: In vivo studies could help to evaluate the efficacy and safety of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide and its analogs in animal models of various diseases.
4. Clinical trials: Clinical trials could help to evaluate the efficacy and safety of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide and its analogs in humans and provide new treatment options for various diseases.
In conclusion, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide and its analogs could provide new treatment options for various diseases.
合成法
The synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide involves the reaction of 2-(o-tolyloxy)acetic acid with 2-aminoethyl morpholine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide.
科学的研究の応用
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential use in the treatment of various diseases. Some of the research applications of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide include:
1. Anti-inflammatory activity: N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has been found to exhibit significant anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo.
2. Analgesic activity: N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has been shown to possess analgesic activity by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
3. Anti-tumor activity: N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has been found to exhibit potent anti-tumor activity against various cancer cell lines such as human breast cancer (MCF-7) and human lung cancer (A549) cells by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-16-6-3-4-8-19(16)26-15-20(24)21-14-18(17-7-5-9-22(17)2)23-10-12-25-13-11-23/h3-9,18H,10-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHCRIRMUMDHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CN2C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2588005.png)

![7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588007.png)
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2588010.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2588013.png)

![N,N-dimethyl-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2588015.png)

![N-(1-Cyanocyclohexyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2588017.png)



![3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B2588026.png)